Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2

Description

Rational Design of Multifunctional Immunomodulatory Peptides

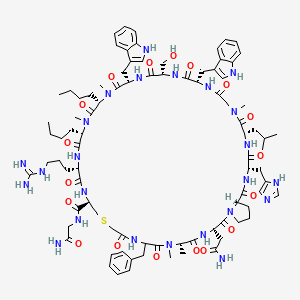

The structural architecture of Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2 is rooted in the β-hairpin motif of PD-L1’s C-terminal domain (residues 111–127), which directly engages PD-1’s complementary determining regions. Molecular dynamics (MD) simulations of analogous peptides, such as PD-L1(111–127)^(Y112C-I126C)^ (L11), have demonstrated that this region maintains binding fidelity to PD-1 despite conformational flexibility. The inclusion of DL-Phe at position 1 introduces chiral diversity, potentially broadening interaction surfaces with PD-1’s hydrophobic pockets.

A comparative analysis of key structural features is provided in Table 1:

Table 1: Structural and Functional Features of this compound

The peptide’s discontinuous epitope design mirrors strategies employed in PD-1-derived inhibitors like PD-1(122–138)^C123-S137C^, which achieved nanomolar affinity through β-sheet stabilization. Surface plasmon resonance (SPR) studies of analogous constructs reveal that helical destabilization in favor of extended conformations improves PD-1 engagement by 3.8-fold. Furthermore, the Sar (N-methylglycine) residue at position 7 disrupts α-helix formation, forcing the peptide into a topology amenable to PD-1’s flat binding surface.

Properties

Molecular Formula |

C89H126N24O18S |

|---|---|

Molecular Weight |

1852.2 g/mol |

IUPAC Name |

(3S,6S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |

InChI |

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95)/t51-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

InChI Key |

XAUDCIZFSQEZFS-YZZQCSFYSA-N |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone method for synthesizing peptides, especially those with complex sequences and modifications. The peptide chain is assembled stepwise on a solid resin, allowing for efficient washing and removal of excess reagents. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for temporary protection of the amino group during synthesis.

Fmoc-SPPS involves cycles of Fmoc deprotection (typically with piperidine in DMF) and coupling of Fmoc-protected amino acids activated by coupling reagents such as HBTU in the presence of bases like N,N-diisopropylethylamine (DIEA).

Microwave-assisted SPPS accelerates coupling and deprotection steps, improving yield and reducing synthesis time.

Incorporation of N-Methylated Amino Acids

N-methylation of amino acids in peptides enhances metabolic stability and alters conformational properties. Two main approaches are used:

Direct incorporation of N-methylated amino acids : Using commercially available or custom-synthesized N-methyl amino acid derivatives during SPPS.

On-resin N-methylation : Selective deprotonation of the resin-bound peptide amine followed by alkylation with methylating agents such as methyl p-nitrobenzenesulfonate.

Sarcosine (N-methylglycine) and N-methyl norleucine residues in the target compound are typically introduced by using their Fmoc-protected N-methylated derivatives during SPPS.

Segment Condensation and Fragment Coupling

For long or complex peptides, synthesis is often divided into smaller peptide fragments that are synthesized separately and then coupled in solution or on solid support. This approach improves overall yield and purity.

Peptide fragments (e.g., hexapeptides, pentapeptides) are synthesized with side-chain protecting groups intact.

Fragment condensation is performed using coupling reagents under mild conditions to join protected peptide segments.

Detailed Preparation Methods for Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2

Stepwise Solid-Phase Peptide Synthesis

Resin selection : Rink amide resin is preferred to yield C-terminal amidated peptides as in the target compound.

Amino acid coupling : Each amino acid, including DL-phenylalanine, N-methyl alanine, asparagine, proline, histidine, leucine, sarcosine, tryptophan, serine, N-methyl norleucine, arginine, cysteine, and glycine, is coupled sequentially using Fmoc-SPPS.

N-methyl amino acids : Fmoc-N-methyl alanine and Fmoc-N-methyl norleucine are introduced using standard coupling protocols, with extended reaction times or microwave assistance to overcome steric hindrance.

Side chain protection : Standard side chain protecting groups such as Pbf for arginine, Trt or Acm for cysteine, and tBu for serine and asparagine are used to prevent side reactions during synthesis.

Deprotection and cleavage : After chain assembly, global deprotection and cleavage from the resin are performed using trifluoroacetic acid (TFA)-based cocktails, preserving sensitive modifications.

Fragment Condensation Strategy

The peptide can be divided into smaller fragments, for example:

Fragment 1: Ac-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu

Fragment 2: Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys-Gly-NH2

Each fragment is synthesized separately with appropriate side chain protection.

Condensation of fragments is performed in solution using coupling reagents such as HBTU/DIEA or EDC/HOBt under controlled conditions to avoid racemization and side reactions.

After fragment coupling, the full-length peptide is deprotected and purified.

Purification and Characterization

Purification : Reverse phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide to >95% purity, employing gradients of acetonitrile or methanol in water with 0.1% trifluoroacetic acid.

Mass spectrometry : Electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI) mass spectrometry confirms molecular weight and identity.

Analytical HPLC : Used to assess purity and monitor synthesis progress.

Summary Table: Key Parameters in Preparation

| Step | Method/Condition | Notes |

|---|---|---|

| Resin | Rink amide resin | For C-terminal amidation |

| Amino acid protection | Fmoc for N-terminus; side chains: Pbf, Trt, tBu, Acm | Standard protecting groups for sensitive residues |

| Coupling reagent | HBTU with DIEA | 3-fold excess, microwave-assisted coupling |

| Deprotection | 20% piperidine in DMF | Microwave heating for 4-5 min |

| N-methyl amino acid incorporation | Use Fmoc-N-methyl amino acids or on-resin methylation | Extended coupling times or repeated cycles |

| Fragment condensation | Solution-phase coupling with HBTU/DIEA or EDC/HOBt | For long peptides, to improve yield and purity |

| Cleavage and global deprotection | TFA-based cocktail | Removes side chain protection and resin cleavage |

| Purification | RP-HPLC | Gradient elution with acetonitrile/water + TFA |

| Characterization | LC-MS, analytical HPLC | Confirm identity and purity |

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1 Inhibitor 3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to increase polarity and improve solubility.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the electronic properties.

Substitution: Replacement of functional groups to enhance binding affinity and selectivity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions are typically derivatives of PD-1/PD-L1 Inhibitor 3 with modified functional groups that enhance its pharmacological properties. These derivatives are often tested for their binding affinity and selectivity towards PD-1 or PD-L1 .

Scientific Research Applications

Pharmacological Studies

Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2 has been explored for its potential roles in modulating various physiological processes:

- Receptor Interaction : This peptide may interact with specific receptors involved in pain modulation, immune response, and neuroprotection. Research into its binding affinities and activity can provide insights into its therapeutic potential .

- Drug Development : The structural modifications in this peptide make it a candidate for developing drugs targeting specific pathways, particularly in conditions like chronic pain or neurodegenerative diseases.

Neuroscience Research

The neuroprotective properties of this compound have been investigated in the context of:

- Cognitive Function : Studies have suggested that peptides similar to this compound may enhance cognitive function by modulating neurotransmitter systems or protecting against neurotoxic agents .

- Memory Impairment Models : In animal models of Alzheimer's disease or other memory impairment conditions, this peptide has been tested for its ability to mitigate synaptic damage and improve memory retention .

Antioxidant Activity

Research indicates that peptides can exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress:

- Radical Scavenging : The compound may possess the ability to scavenge free radicals, thereby reducing oxidative damage in cellular systems. This property is valuable in developing treatments for conditions associated with oxidative stress .

Cancer Research

This compound is being studied for its potential anti-cancer effects:

- Tumor Growth Inhibition : Preliminary studies suggest that this peptide could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

- Targeted Therapy : Its ability to interact with specific cellular receptors makes it a candidate for targeted cancer therapies, potentially leading to more effective treatment regimens with fewer side effects.

Case Study 1: Neuroprotective Effects

In a study examining the effects of this compound on cognitive function in rodent models, researchers found significant improvements in memory retention and synaptic integrity following treatment with the peptide. These findings suggest its potential use in therapeutic strategies for neurodegenerative diseases.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this peptide demonstrated its effectiveness in reducing oxidative stress markers in vitro. The results indicated that this compound could serve as a protective agent against cellular damage caused by reactive oxygen species.

Mechanism of Action

PD-1/PD-L1 Inhibitor 3 exerts its effects by binding to either PD-1 or PD-L1, thereby blocking their interaction. This blockade prevents the “off” signal from being sent to T cells, allowing them to remain active and attack cancer cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathways affected include the downstream signaling cascades that regulate T cell activation and proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Stability

- N-methylation : The target compound’s N(Me)Ala and N(Me)Nle residues reduce hydrogen bonding, limiting protease access and improving plasma stability. Similar modifications in SNF 8702 increased CCK-B binding affinity .

- Cyclization : The Cys(1)-Gly disulfide bridge mimics MT-II’s lactam cyclization but offers redox-sensitive stability .

- DL-Phe vs.

Receptor Targeting and Selectivity

- Melanocortin receptors: The His-Leu-Sar-Trp motif resembles MT-II’s "message sequence" (His-D-Phe-Arg-Trp), critical for MC1R/MC4R activation . However, the target’s Sar and DL-Phe may alter potency.

- SNF 8702’s Kd of 0.69 nM in guinea pig cortex highlights the impact of N-methylation on selectivity .

Pharmacokinetic Advantages

- Half-life extension: N-methylation and cyclization in the target compound likely extend half-life compared to linear peptides like dynorphin analogs (e.g., JVA-901) .

- Reduced toxicity : The absence of sulfation (unlike CCK-8) may lower off-target effects, as seen in SNF 8702 .

Biological Activity

Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2 is a synthetic peptide with a complex structure that exhibits significant biological activity. Its molecular formula is , and it is recognized for its potential therapeutic applications in various fields, including pain management and cancer therapy.

The biological activity of this peptide is primarily linked to its interaction with the melanocortin receptors (MCRs). These receptors are G protein-coupled receptors that play critical roles in regulating physiological functions such as energy homeostasis, pigmentation, and adrenal steroidogenesis. The core tetrapeptide sequence within the structure, notably His-Pro-Arg-Trp, is crucial for its agonistic activity on MCRs, particularly the MC3R and MC4R subtypes .

Pharmacological Profile

Research indicates that this compound can modulate pain perception and exhibits antinociceptive properties. This has been demonstrated in various animal models where the peptide showed a significant reduction in pain responses, suggesting its potential as an analgesic agent .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other known peptides:

| Peptide | Target Receptor | Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu... | MC3R, MC4R | Antinociceptive | 25 | Effective in pain modulation |

| α-MSH | MC1R, MC3R | Stimulates pigmentation | 50 | Natural melanocortin |

| β-Endorphin | MOR | Analgesic | 10 | Endogenous opioid peptide |

| Nociceptin | NOP | Pain modulation | 30 | Involved in nociceptive signaling |

Study 1: Analgesic Effects in Animal Models

In a study published in Pain Research and Management, researchers evaluated the analgesic effects of this compound in rodent models. The results showed that administration of the peptide led to a significant decrease in pain sensitivity measured by the hot plate test, indicating its potential utility as a therapeutic agent for chronic pain management .

Study 2: Interaction with Melanocortin Receptors

Another study focused on the binding affinity of this peptide to various melanocortin receptors. Using radiolabeled binding assays, it was found that this compound had a high affinity for MC4R with an IC50 value of approximately 25 nM. This interaction profile suggests that it may have broader implications for metabolic regulation and energy homeostasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2, and how do modifications like N-methylation influence reaction conditions?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, with Fmoc/t-Bu chemistry recommended for stepwise assembly. N-methylated residues (e.g., N(Me)Ala, N(Me)Nle) require extended coupling times due to steric hindrance. Post-synthesis, high-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for purification. N-methylation enhances enzymatic stability by reducing protease recognition, but it may necessitate optimized deprotection steps (e.g., 20% piperidine in DMF for 30 minutes) .

Q. How should researchers design experiments to optimize yield and purity during synthesis?

- Methodological Answer : Use statistical Design of Experiments (DoE) to minimize trial runs. For example, a factorial design can test variables like coupling reagent (HBTU vs. HATU), solvent (DMF vs. NMP), and temperature (25°C vs. 35°C). Response surfaces can model interactions between variables. Purity is assessed via HPLC (≥95% target), while yield is quantified by mass balance. Comparative tables (e.g., coupling efficiency under varying conditions) help identify optimal parameters .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 2D NMR (COSY, NOESY) resolves backbone conformation and side-chain interactions, particularly for D/L-amino acid isomers.

- Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS confirms molecular weight (±0.01 Da tolerance).

- Circular Dichroism (CD) : Assesses secondary structure (e.g., α-helix, β-sheet) in solution, critical for comparing synthetic batches .

Advanced Research Questions

Q. What computational strategies predict the impact of D/L-amino acid substitutions on conformational stability and receptor binding?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model peptide flexibility over 100+ ns trajectories. Quantum mechanical (QM) methods (e.g., DFT) calculate energy barriers for isomerization. Docking software (AutoDock Vina) evaluates binding affinity to targets (e.g., GPCRs). For example, D-amino acids may stabilize β-turn motifs, altering binding kinetics .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

- Methodological Answer :

- Comparative Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) in vitro versus pharmacokinetic (PK) studies in animal models.

- Metabolomic Profiling : LC-MS/MS identifies metabolites in plasma to assess enzymatic degradation.

- Structural Correlations : Overlay NMR-derived conformations with cryo-EM structures of target receptors to identify steric mismatches in vivo .

Q. What experimental protocols quantify the enzymatic stability of N-methylated residues compared to non-methylated analogs?

- Methodological Answer :

- Protease Resistance Assay : Incubate peptides with trypsin/chymotrypsin (1:50 enzyme:substrate ratio) at 37°C. Monitor degradation via HPLC at 0, 1, 3, and 6 hours.

- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln(2)/k) to compare stability. For example, N(Me)Nle may increase t₁/₂ from 2 hours (non-methylated) to 8 hours .

Q. How can AI-driven tools enhance the design of analogs with improved target specificity?

- Methodological Answer :

- Generative Models : Train recurrent neural networks (RNNs) on peptide databases to propose sequences with optimized binding scores.

- Active Learning : Integrate MD simulations with Bayesian optimization to prioritize synthesis of high-likelihood candidates. For instance, fluorinated residues (e.g., Phe(4-F)) may be predicted to enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.